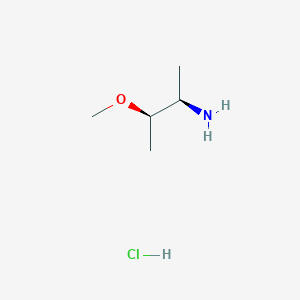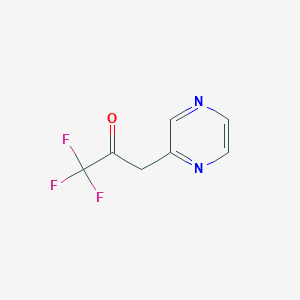
(2R,3R)-3-methoxybutan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-3-methoxybutan-2-amine hydrochloride is a chiral amine compound with significant applications in various fields, including organic synthesis and medicinal chemistry. The compound’s unique stereochemistry, characterized by its (2R,3R) configuration, makes it an important subject of study for researchers interested in enantioselective synthesis and chiral resolution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-methoxybutan-2-amine hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde using a chiral reducing agent. For example, the reduction of (2R,3R)-3-methoxybutan-2-one with a chiral borane complex can yield the desired amine with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale chiral resolution techniques. These methods may include the use of chiral chromatography or crystallization techniques to separate the desired enantiomer from a racemic mixture. Additionally, asymmetric synthesis using chiral catalysts in continuous flow reactors can be employed to produce the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-methoxybutan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the amine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions to modify the amine group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various alkyl or acyl groups onto the amine nitrogen .
Scientific Research Applications
Chemistry
In chemistry, (2R,3R)-3-methoxybutan-2-amine hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its enantiomeric purity makes it valuable for studying stereoselective reactions and developing new synthetic methodologies .
Biology
The compound’s chiral nature allows it to interact selectively with biological molecules, making it useful in the study of enzyme-substrate interactions and receptor binding studies. It can serve as a model compound for understanding the role of chirality in biological systems .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the design of chiral drugs with improved efficacy and reduced side effects .
Industry
Industrially, the compound is used in the production of chiral intermediates for pharmaceuticals and agrochemicals. Its role as a chiral auxiliary in asymmetric synthesis is crucial for the large-scale production of enantiomerically pure compounds .
Mechanism of Action
The mechanism of action of (2R,3R)-3-methoxybutan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact pathways involved depend on the specific biological context and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-3-methoxybutan-2-amine hydrochloride
- (2R,3R)-3-methoxybutan-2-ol
- (2R,3R)-3-methoxybutan-2-one
Uniqueness
(2R,3R)-3-methoxybutan-2-amine hydrochloride is unique due to its specific (2R,3R) configuration, which imparts distinct stereochemical properties. This configuration allows it to interact selectively with chiral environments, making it valuable for enantioselective synthesis and chiral resolution studies. Compared to its diastereomers and structural analogs, this compound exhibits different reactivity and binding affinities, highlighting its importance in both research and industrial applications .
Properties
IUPAC Name |
(2R,3R)-3-methoxybutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-4(6)5(2)7-3;/h4-5H,6H2,1-3H3;1H/t4-,5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBIECBIEIBOCT-TYSVMGFPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2958152.png)
![7-(3-chlorophenyl)-2-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2958154.png)
![8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B2958158.png)
![3-allyl-8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2958159.png)
![1-[1-(Adamantane-1-carbonyl)azetidin-3-yl]piperidine-4-carboxamide](/img/structure/B2958161.png)


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B2958164.png)

![Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate](/img/structure/B2958166.png)
![N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2958168.png)

